molecular formula C16H18N2O3S2 B2764162 N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090459-70-3

N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2764162
CAS RN: 1090459-70-3
M. Wt: 350.45
InChI Key: YCLYGJMTGJSINY-UHFFFAOYSA-N
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Description

N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MRS-1754, is a selective antagonist of the P2Y1 receptor. This molecule has been extensively studied due to its potential therapeutic applications in various diseases such as thrombosis, stroke, and cardiovascular diseases.

Mechanism of Action

N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide selectively blocks the P2Y1 receptor, which is activated by ADP and plays a crucial role in platelet activation and aggregation. By blocking this receptor, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide inhibits platelet aggregation and reduces the risk of thrombosis and stroke.
Biochemical and Physiological Effects
N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have potent antiplatelet and antithrombotic effects in animal models. It has also been shown to improve blood flow and reduce infarct size in animal models of stroke. However, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has not been studied extensively in humans, and its safety and efficacy in humans are not yet known.

Advantages and Limitations for Lab Experiments

N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a potent and selective antagonist of the P2Y1 receptor, making it a valuable tool for studying the role of this receptor in platelet activation, thrombosis, and stroke. However, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain effective concentrations in vivo. Additionally, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide. First, further studies are needed to determine the safety and efficacy of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide in humans. Second, studies are needed to determine the optimal dosing and administration of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide for therapeutic use. Third, studies are needed to determine the potential applications of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide in other diseases beyond thrombosis and stroke, such as cardiovascular diseases and cancer. Finally, studies are needed to develop more potent and selective P2Y1 receptor antagonists that can overcome the limitations of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide.

Synthesis Methods

The synthesis of N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 4-methanesulfonylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(methylsulfanyl)pyridine-3-amine. The final product, N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, is obtained by the reaction of the intermediate with 1-(4-dimethylaminophenyl)ethylamine.

Scientific Research Applications

N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent and selective antagonist of the P2Y1 receptor, which is involved in platelet aggregation, thrombosis, and stroke. N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been studied in animal models of thrombosis and stroke, where it has been shown to reduce platelet aggregation and improve blood flow.

properties

IUPAC Name

2-methylsulfanyl-N-[1-(4-methylsulfonylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11(12-6-8-13(9-7-12)23(3,20)21)18-15(19)14-5-4-10-17-16(14)22-2/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLYGJMTGJSINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

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